

Fervenulin: A Technical Guide to its Microbial Producers and Genetic Machinery

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Compound of Interest

Compound Name: *Fervenulin*

Cat. No.: *B1672609*

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Introduction

Fervenulin, a member of the pyrimido[5,4-e]-as-triazine antibiotic family, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides an in-depth exploration of the microorganisms responsible for **fervenulin** production and the intricate genetic and molecular mechanisms that govern its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product discovery, microbial genetics, and drug development.

Fervenulin-Producing Microorganisms

Fervenulin is primarily produced by specific strains of bacteria, most notably from the genera *Streptomyces* and *Burkholderia*.

- *Streptomyces hiroshimensis*: This soil-dwelling bacterium is a prominent producer of **fervenulin**. Research has identified a dedicated biosynthetic gene cluster within its genome responsible for **fervenulin** synthesis.^[1]
- *Burkholderia glumae*: A plant pathogen known for causing bacterial panicle blight in rice, *B. glumae* also produces **fervenulin**.^[1] Its biosynthetic machinery for **fervenulin** is closely linked to that of toxoflavin, another well-characterized virulence factor.^[1]

The Fervenuin Biosynthetic Gene Cluster and Pathway

The production of **fervenuin** is orchestrated by a dedicated biosynthetic gene cluster (BGC). The genetic and enzymatic steps have been particularly well-characterized in *Streptomyces hiroshimensis*.

Fervenuin Biosynthetic Gene Cluster in *Streptomyces hiroshimensis*

In *S. hiroshimensis* ATCC53615, the **fervenuin** and toxoflavin biosynthetic gene cluster spans from the gene Shi4213 to Shi4240.^[2] Key enzymes within this cluster are the N-methyltransferases, which are crucial for the final steps of **fervenuin** biosynthesis.

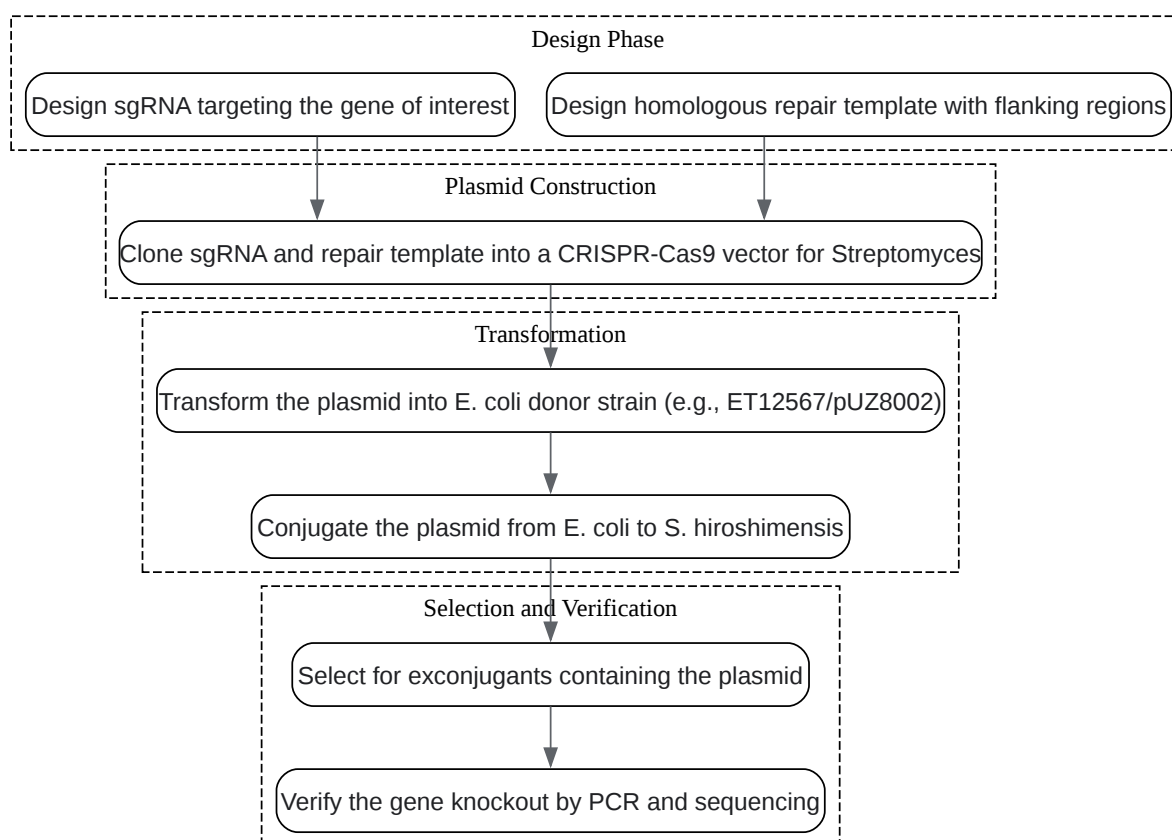
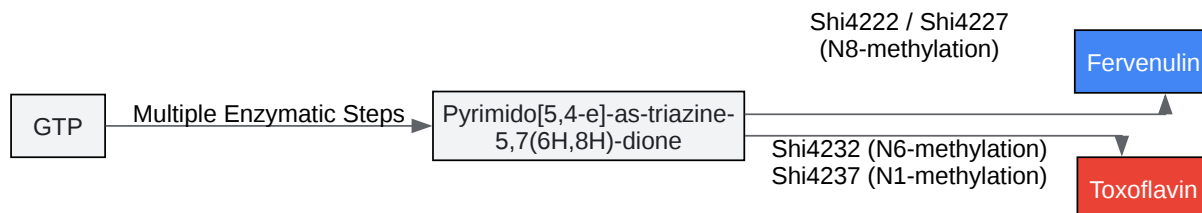
Gene	Putative Function	Role in Fervenuin Biosynthesis
Shi4222	SAM-dependent N-methyltransferase	Catalyzes the methylation at the N8 position of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core structure to form fervenuin.
Shi4227	SAM-dependent N-methyltransferase	Also capable of methylating the N8 position to produce fervenuin.
Shi4232	SAM-dependent N-methyltransferase	Involved in the biosynthesis of the related compound toxoflavin through methylation at the N6 position.
Shi4237	SAM-dependent N-methyltransferase	Involved in the biosynthesis of toxoflavin through methylation at the N1 position.

Note: The functions of other genes within this cluster are inferred from homology to genes in other secondary metabolite pathways and are involved in the synthesis of the core

pyrimido[5,4-e]-as-triazine structure from GTP.

Biosynthetic Pathway of Fervenulin

The biosynthesis of **fervenulin** shares its early steps with that of toxoflavin and the vitamin riboflavin, starting from the precursor GTP. The key differentiating step is the final methylation.



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